Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 6-{[4-(AMINOCARBONYL)PIPERIDINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound belonging to the class of pyrimidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-{[4-(AMINOCARBONYL)PIPERIDINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by further modifications to introduce the piperidino and aminocarbonyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-{[4-(AMINOCARBONYL)PIPERIDINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
ETHYL 6-{[4-(AMINOCARBONYL)PIPERIDINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 6-{[4-(AMINOCARBONYL)PIPERIDINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- ETHYL 6-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
- 2-HYDROXY-6-METHYL-4-PHENYL-1,4-DIHYDRO-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER .
Uniqueness
ETHYL 6-{[4-(AMINOCARBONYL)PIPERIDINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to its specific functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its piperidino and aminocarbonyl groups contribute to its versatility in various chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C22H30N4O4 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
ethyl 4-[(4-carbamoylpiperidin-1-yl)methyl]-3-ethyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H30N4O4/c1-3-26-17(14-25-12-10-16(11-13-25)20(23)27)18(21(28)30-4-2)19(24-22(26)29)15-8-6-5-7-9-15/h5-9,16,19H,3-4,10-14H2,1-2H3,(H2,23,27)(H,24,29) |
InChI Key |
SPGAAVQLHUYNDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OCC)CN3CCC(CC3)C(=O)N |
Origin of Product |
United States |
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